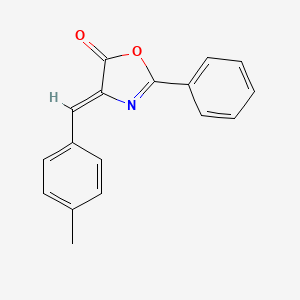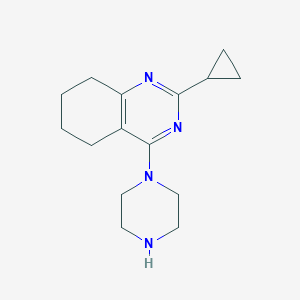
4-(Butylamino)-7-chloroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butylamino)-7-chloroquinoline-3-carbonitrile is an organic compound with a complex structure that includes a quinoline core substituted with a butylamino group at the 4-position, a chlorine atom at the 7-position, and a cyano group at the 3-position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(Butylamino)-7-Chlorchinolin-3-carbonitril erfolgt typischerweise in mehreren Schritten, beginnend mit leicht verfügbaren Vorläufern. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Chinolinkerns: Der Chinolinkern kann durch eine Skraup-Reaktion synthetisiert werden, bei der Anilin-Derivate mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels wie Nitrobenzol cyclisiert werden.
Einführung der Chlorgruppe: Die Chlorgruppe kann durch eine Chlorierungsreaktion mit Reagenzien wie Phosphorpentachlorid (PCl5) oder Thionylchlorid (SOCl2) eingeführt werden.
Aminierung: Die Butylaminogruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden, bei der das Chlorchinolin unter basischen Bedingungen mit Butylamin umgesetzt wird.
Bildung der Cyanogruppe: Die Cyanogruppe kann durch eine Cyanierungsreaktion mit Reagenzien wie Natriumcyanid (NaCN) oder Kaliumcyanid (KCN) eingeführt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion von 4-(Butylamino)-7-Chlorchinolin-3-carbonitril kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört die Verwendung von Durchflussreaktoren, automatisierter Synthese und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(Butylamino)-7-Chlorchinolin-3-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) erreicht werden.
Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.
Substitution: Nucleophile wie Butylamin in Gegenwart einer Base wie Natriumhydroxid (NaOH).
Hauptprodukte
Oxidation: Bildung von Chinolin-Derivaten mit oxidierten funktionellen Gruppen.
Reduktion: Bildung von reduzierten Chinolin-Derivaten.
Substitution: Bildung von substituierten Chinolin-Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
4-(Butylamino)-7-Chlorchinolin-3-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird aufgrund seiner strukturellen Ähnlichkeit mit Chloroquin auf sein Potenzial als antimalarielles Mittel untersucht.
Materialwissenschaften: Die Verbindung kann bei der Synthese neuer Materialien mit einzigartigen elektronischen und optischen Eigenschaften verwendet werden.
Biologische Forschung: Es wird als Sonde verwendet, um verschiedene biologische Prozesse und Wechselwirkungen auf molekularer Ebene zu untersuchen.
Industrielle Anwendungen: Die Verbindung kann bei der Entwicklung neuer Katalysatoren und chemischer Sensoren eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(Butylamino)-7-Chlorchinolin-3-carbonitril beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an spezifischen Stellen dieser Zielstrukturen binden und so zu einer Hemmung oder Aktivierung ihrer biologischen Funktionen führen. In der medizinischen Chemie kann es beispielsweise die Aktivität von Enzymen hemmen, die an der Replikation des Malariaparasiten beteiligt sind.
Wirkmechanismus
The mechanism of action of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their biological functions. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in the replication of the malaria parasite.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chloroquin: Ein bekanntes antimalarielles Medikament mit einem ähnlichen Chinolinkern.
Chinacrin: Ein weiteres antimalarielles Mittel mit strukturellen Ähnlichkeiten.
Primaquin: Ein Chinolin-Derivat, das zur Behandlung von Malaria eingesetzt wird.
Einzigartigkeit
4-(Butylamino)-7-Chlorchinolin-3-carbonitril ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
5423-71-2 |
|---|---|
Molekularformel |
C14H14ClN3 |
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
4-(butylamino)-7-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H14ClN3/c1-2-3-6-17-14-10(8-16)9-18-13-7-11(15)4-5-12(13)14/h4-5,7,9H,2-3,6H2,1H3,(H,17,18) |
InChI-Schlüssel |
WCOSQQOERDYONH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C2C=CC(=CC2=NC=C1C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


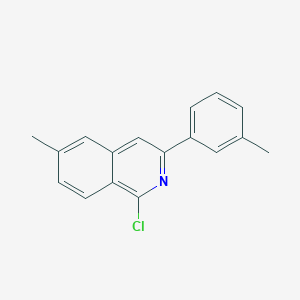



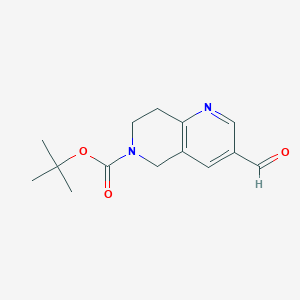


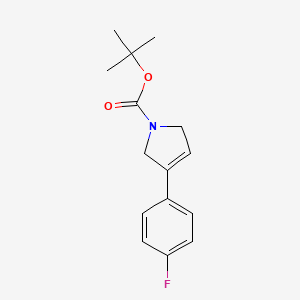
![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)
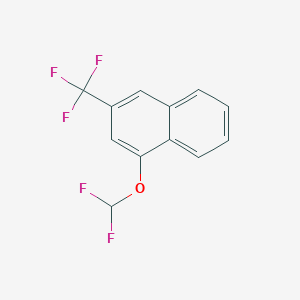
![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)
